(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-4-7-23-14-9-15(25-2)16(26-3)10-18(14)28-20(23)22-19(24)12-5-6-13-17(8-12)27-11-21-13/h1,5-6,8-11H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIEZNXQBWVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H23N3O5S2
- Molecular Weight : 485.6 g/mol
- CAS Number : 895453-72-2
Structural Features
The compound's structure includes:
- Two methoxy groups that enhance solubility and biological activity.
- A prop-2-yn-1-yl group that may facilitate interaction with hydrophobic targets.
- A benzo[d]thiazole core that is known for diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study examining thiazole derivatives, compounds similar to our target showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity, indicating that modifications to the structure can significantly impact biological efficacy .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
The proposed mechanism of action for (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide involves:
- Enzyme Interaction : The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity.
- Hydrophobic Binding : The prop-2-yn-1-yl group enhances binding to hydrophobic pockets within target proteins.
- Influence of Methoxy Groups : The dimethoxy groups may improve the compound's solubility and bioavailability, facilitating better absorption in biological systems .
Antimicrobial Activity
Research has also indicated that thiazole derivatives possess antimicrobial properties. The structural features of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide may contribute to its effectiveness against various microbial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to enhanced antimicrobial activity, suggesting that our compound could exhibit similar effects .
Synthesis and Derivatives
The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate starting materials.
- Introduction of Dimethoxy Groups : Methylation reactions are employed to introduce the methoxy substituents.
- Attachment of Propynyl Group : This is commonly accomplished via Sonogashira coupling reactions .
Comparison with Similar Compounds
Table 1: Substituent Impact on Physicochemical Properties
| Property | Target Compound (5,6-dimethoxy) | Ethoxy Analog (6-ethoxy) |
|---|---|---|
| Molecular Weight | ~467.5 g/mol | ~439.5 g/mol |
| Substituent Electronic Effect | Electron-donating (two methoxy groups) | Moderate electron donation (single ethoxy) |
| Lipophilicity (LogP) | Higher (dimethoxy increases hydrophobicity) | Lower (ethoxy reduces bulk) |
| Steric Hindrance | Increased (bulky dimethoxy) | Reduced (smaller ethoxy) |
However, the ethoxy analog may exhibit better solubility due to reduced hydrophobicity .
Heterocyclic Derivatives with Analgesic Activity
describes benzothiazole-related heterocycles, such as thiazole derivatives (11a-c) and 1,2,4-triazolo[3,4-a]isoindol-5-one (15) , synthesized for analgesic testing .
Table 2: Structural and Functional Comparison with Compounds
| Compound Class | Key Features | Biological Activity (Analgesic) |
|---|---|---|
| Target Compound | Dual benzothiazole, propargyl, carboxamide | Not reported in evidence |
| Thiazole derivatives (11a-c) | Thioglycolic acid-cyclized thiazoles | Moderate to high activity |
| Triazolo-isoindolone (15) | Annelated triazole-isoindole hybrid | Activity not specified |
While the target compound shares a thiazole core with derivatives, its propargyl and carboxamide groups may confer distinct pharmacokinetic or target-binding profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
